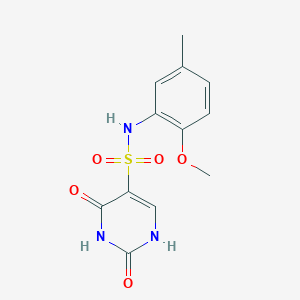

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c1-7-3-4-9(20-2)8(5-7)15-21(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPLRQWEUTYARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide group and other functional groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: Functional groups on the aromatic ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

1.1 Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties through the inhibition of bacterial growth by targeting specific enzymes involved in folate synthesis. This mechanism is crucial for developing new antibiotics to combat resistant strains of bacteria .

1.2 Anticancer Properties

Studies have shown that derivatives of pyrimidine compounds can selectively inhibit cancer cell proliferation. The specific structural features of 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide may enhance its efficacy against various cancer types by modulating key signaling pathways involved in tumor growth and metastasis .

2.1 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). In vitro studies have demonstrated promising results in reducing enzyme activity, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme | Effectiveness |

|---|---|---|

| Antimicrobial | Various bacterial strains | Moderate to high |

| Anticancer | Cancer cell lines | Significant inhibition |

| Enzyme Inhibition | α-glucosidase | Effective |

| Acetylcholinesterase | Effective |

Industrial Applications

3.1 Pharmaceutical Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its unique chemical structure allows for modifications that can lead to the development of novel drugs with enhanced therapeutic profiles .

3.2 Research Reagent

In organic chemistry, this sulfonamide acts as a reagent for synthesizing other chemical entities. Its utility in research laboratories facilitates the exploration of new chemical reactions and the development of innovative synthetic methodologies .

Case Studies

4.1 Case Study: Antimicrobial Evaluation

A study published in ACS Omega evaluated a series of N-sulfonamide derivatives for their antimicrobial properties. The findings indicated that certain modifications to the sulfonamide structure could enhance its activity against resistant bacterial strains, highlighting the importance of structural diversity in drug design .

4.2 Case Study: Cancer Cell Proliferation Inhibition

In another study focusing on cancer therapeutics, researchers synthesized various pyrimidine derivatives, including our compound of interest. The results showed that these compounds could effectively inhibit the proliferation of specific cancer cell lines, suggesting a promising avenue for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms or cancer cells, leading to their death or reduced proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on analogous structures.

Key Observations:

In contrast, D668-0033’s pyridin-3-ylmethyl group introduces a polar heterocycle, likely improving aqueous solubility . BB05947’s 4-butylbenzenesulfonyl group increases hydrophobicity, which may limit solubility but enhance binding to hydrophobic enzyme pockets .

The target compound (MW = 325.34) and D668-0033 (MW = 282.27) align better with Lipinski’s rules .

Acidity and Reactivity :

- The allyl-substituted derivative (CAS 333758-65-9) has a predicted pKa of 7.83, indicating moderate acidity. This property could influence ionization under physiological conditions, affecting pharmacokinetics .

Functional Group Variations and Pharmacological Implications

- Sulfonamide vs. Sulfanyl Groups: The target compound’s sulfonamide group (-SO₂NH-) is a hydrogen-bond acceptor/donor, often critical for enzyme inhibition. In contrast, BB05947’s sulfanyl bridge (-S-) may confer redox activity or metal-binding capabilities .

- Substituent Position Effects : The 2-methoxy-5-methylphenyl group in the target compound provides steric hindrance and electronic effects distinct from D668-0028’s 4-methoxyphenethyl group, which has a flexible ethyl spacer .

Biological Activity

2-Hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antiproliferative effects, antioxidant properties, and antibacterial activity.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a pyrimidine ring, hydroxyl group, methoxy group, and a sulfonamide moiety, which are critical for its biological interactions.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| HCT116 | 3.7 | Doxorubicin | 0.5 |

| MCF-7 | 4.0 | Etoposide | 1.2 |

| A549 | 5.3 | Cisplatin | 1.0 |

The compound demonstrated significant antiproliferative activity with IC50 values ranging from 3.7 to 5.3 µM across different cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific cellular pathways related to cancer proliferation. It has been suggested that the sulfonamide group may play a role in enzyme inhibition, potentially affecting metabolic pathways crucial for tumor growth .

Antioxidant Activity

In addition to its antiproliferative properties, the compound exhibits notable antioxidant activity. Studies employing DPPH and FRAP assays revealed that it effectively scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant capacity was significantly enhanced when tested in combination with known antioxidants like N-acetyl-L-cysteine (NAC) .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated, particularly against Gram-positive bacteria. The following table outlines its minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 32 |

These results indicate selective antibacterial activity, particularly against Enterococcus faecalis, suggesting potential therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

Several case studies have highlighted the potential clinical applications of this compound:

- Cancer Treatment : A study involving HCT116 cells showed that treatment with the compound led to a significant reduction in cell viability compared to control groups.

- Oxidative Stress Mitigation : In vitro experiments demonstrated that the compound could protect cells from oxidative damage induced by tert-butyl hydroperoxide (TBHP), showcasing its dual role as an antioxidant and anticancer agent.

- Antimicrobial Applications : Clinical isolates of Staphylococcus aureus were treated with the compound, resulting in marked reductions in bacterial load, indicating its potential use as an alternative antibiotic therapy.

Q & A

Basic: What synthetic methodologies are established for preparing this pyrimidine sulfonamide derivative?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the pyrimidine core. Key steps include:

- Sulfonylation : Reaction of a pyrimidine intermediate with sulfonyl chlorides to introduce the sulfonamide group. For example, chlorosulfonic acid in dichloromethane (DCM) at 0°C can activate the pyrimidine ring for sulfonamide coupling .

- Aromatic Substitution : Coupling of the methoxy-methylphenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in acetone) .

- Oxidation : Controlled oxidation at the 6-position using agents like H₂O₂ or DMSO to form the ketone moiety .

Validation : Purity is confirmed via HPLC (>95%) and structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How is the crystal structure of this compound characterized, and what intramolecular interactions influence its conformation?

Methodological Answer:

X-ray crystallography reveals:

- Dihedral Angles : The pyrimidine ring forms dihedral angles of ~12–86° with substituent aryl groups, influencing planar vs. twisted conformations .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize six-membered rings, while weak C–H⋯O and C–H⋯π interactions contribute to crystal packing .

Experimental Protocol : Single crystals are grown via slow evaporation in methanol/water. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement employs SHELX software .

Basic: What pharmacological screening approaches are used to evaluate pyrimidine sulfonamide derivatives?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Thymidine phosphorylase activity is measured via spectrophotometric assays using 5-fluorouracil as a substrate .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced: How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

Methodological Answer:

- Dynamic Effects : NMR detects time-averaged conformations in solution, while X-ray captures static solid-state structures. For example, rotational barriers in aryl groups may cause discrepancies in peak splitting (NMR) vs. fixed dihedral angles (X-ray) .

- Tautomerism : Prototropic shifts (e.g., keto-enol tautomerism at the 2-hydroxy group) can alter NMR chemical shifts but are fixed in the crystal lattice .

Resolution : Use variable-temperature NMR to identify dynamic processes and compare with DFT-optimized geometries .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Palladium catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency for aryl groups. Ligands like XPhos enhance turnover in Suzuki-Miyaura reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., dioxane/water mixtures) increase solubility of intermediates while minimizing hydrolysis .

- Temperature Control : Stepwise heating (e.g., 60–80°C for 12–24 h) ensures complete conversion without side-product formation .

Advanced: How do substituent electronic effects influence hydrogen bonding and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Methoxy and methyl groups at the phenyl ring alter electron density, affecting hydrogen bond donor/acceptor capacity. For example, EWGs enhance N–H⋯O bond strength, improving ligand-receptor binding .

- Hydrophobic Interactions : Methyl groups increase lipophilicity, enhancing membrane permeability in antimicrobial assays .

Analysis : Computational modeling (e.g., Gaussian09) calculates electrostatic potential maps to predict interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.